molecular formula C17H16N2O2S B2817985 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 299932-44-8

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B2817985
CAS No.: 299932-44-8
M. Wt: 312.39
InChI Key: HHOUCPXRHDFDGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Spectroscopic Properties

  • The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been investigated, revealing their dual fluorescence and the impact of solvent polarity and hydrogen-bonding abilities on their excited-states. This study enhances the understanding of their photophysical behavior (Al-Ansari, 2016).

Anti-Tumor Properties

  • A specific derivative, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, has been identified as a cytotoxic agent selective against tumorigenic cell lines, showing its potential in cancer research (Hayakawa et al., 2004).

Crystal Structure Analysis

  • The crystal and molecular structure of related compounds have been analyzed, providing insights into their structural characteristics and intermolecular interactions, which are crucial for designing drugs and understanding their mechanism of action (Lakshminarayana et al., 2009).

Synthesis of Derivatives

  • Research has focused on synthesizing new derivatives of thieno[2,3-b]pyridine, exploring various chemical reactions and conditions. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Ho, 1999).

Antimicrobial Activity

  • Some derivatives based on thieno[2,3-b]pyridine have been tested for antimicrobial and antifungal activity, indicating their potential use in treating infections (El-Essawy et al., 2010).

Potential in Parkinson's Disease Imaging

  • Derivatives of thieno[2,3-b]pyridine have been synthesized for use as PET imaging agents in Parkinson's disease, demonstrating their applicability in neurodegenerative disease research (Wang et al., 2017).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or modulating signal transduction pathways .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or suggesting future research directions. It could be based on the current state of research, potential applications, or unanswered questions about the compound .

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-9-8-10(2)19-17-13(9)14(18)16(22-17)15(20)11-4-6-12(21-3)7-5-11/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOUCPXRHDFDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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